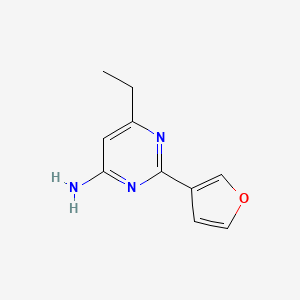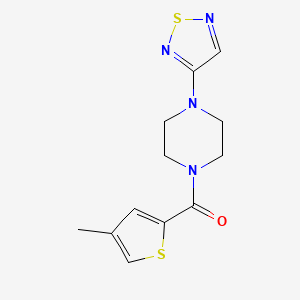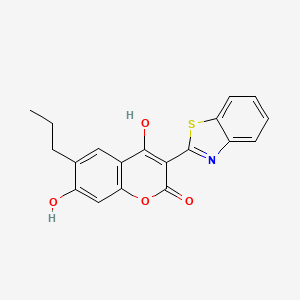![molecular formula C19H19BrN2 B3004548 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 479351-96-7](/img/structure/B3004548.png)
2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H19BrN2 and its molecular weight is 355.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Demchenko et al. (2021) demonstrated that derivatives of 5H-pyrrolo[1,2-a]imidazole, which include compounds similar to 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide, possess significant antibacterial and antifungal properties. This highlights the compound's potential use in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and chemical behavior of related pyrroloimidazole derivatives were explored in studies like the one by Khlebnikov et al. (2014). They provide insights into facile routes for synthesizing compounds including pyrrolo[1,2-a]imidazoles, which are structurally related to the compound of interest.
Luminescent Properties
Research conducted by Tomashenko et al. (2017) on pyrroloimidazolium salts, closely related to this compound, indicated their use in synthesizing fluorescent heterotetracyclic frameworks. This suggests potential applications in areas like organic light-emitting diodes (OLEDs).
Electrocyclization and Conversion to Derivatives
Potikha et al. (2011) investigated the electrocyclization of related compounds, demonstrating the conversion of benzimidazolium bromides into various derivatives. This study indicates the potential for chemical modification and functionalization of similar compounds.
Corrosion Inhibition
A 2020 study by Kubba & Al-Joborry explored the use of an imidazo[1,2-a] pyridine derivative as a corrosion inhibitor. This suggests possible applications of this compound in protecting metals against corrosion.
Microwave Assisted Synthesis
The microwave-assisted synthesis of pyrroloimidazoles, as reported by Maity et al. (2013), presents an efficient method for producing compounds like this compound. This technique offers advantages like reduced reaction time and operational simplicity.
Synthesis and Spectral Analysis
Research like Gallagher & Adams (1989) and Abdelrazek & Metwally (2006) provide insights into the synthesis of new pyrroles and related derivatives. These studies are relevant for understanding the chemical pathways and properties of this compound.
Mecanismo De Acción
The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZFIVZWNCXRZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)
![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)



![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)
![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)
